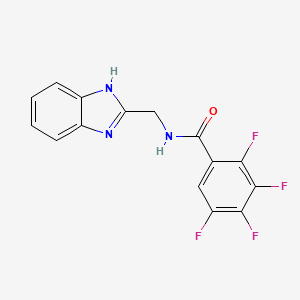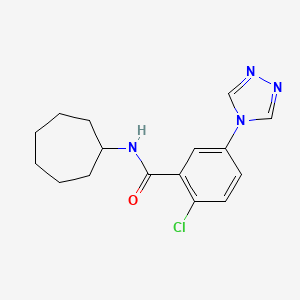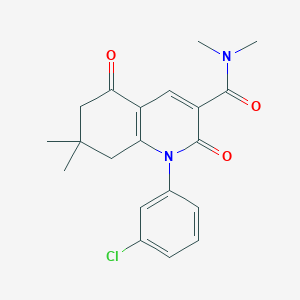![molecular formula C25H25FN2O2 B11493236 2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11493236.png)
2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that features an adamantyl group, a fluorophenyl group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the adamantyl and benzoxazole intermediates. One common method involves the adamantylation of phenol derivatives using ion-exchange resin catalysts, which provides a clean and efficient process . The benzoxazole moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
For industrial production, the synthesis process is scaled up using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and waste-free processes is emphasized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural rigidity, while the fluorophenyl and benzoxazole moieties contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(adamant-l-yl)-1,3-diketones: These compounds share the adamantyl group and are used in the synthesis of fluorinated heterocyclic compounds.
Adamantyl and homoadamantyl derivatives: These derivatives are isolated from natural sources and have similar structural features.
Uniqueness
2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the combination of its adamantyl, fluorophenyl, and benzoxazole groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25FN2O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C25H25FN2O2/c26-19-3-1-2-18(9-19)24-28-21-10-20(4-5-22(21)30-24)27-23(29)14-25-11-15-6-16(12-25)8-17(7-15)13-25/h1-5,9-10,15-17H,6-8,11-14H2,(H,27,29) |
InChI Key |
ULBWIDAENBWOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC(=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Adamantan-1-YL)-4-{5,7-diphenyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl}piperazine](/img/structure/B11493167.png)
![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}glutamic acid](/img/structure/B11493175.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate](/img/structure/B11493183.png)
![[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11493206.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-3-phenylpropanamide](/img/structure/B11493214.png)
![7-(2,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11493222.png)
![2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11493226.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone](/img/structure/B11493230.png)


![4-(dibenzo[b,d]furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11493246.png)
![2-Methyl-4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11493250.png)
![2'-amino-5-fluoro-1'-(2-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11493252.png)
